(4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one;hydrochloride
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Overview
Description
(4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one;hydrochloride typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the enantioselective ring-opening of cyclic anhydrides with alcohols in the presence of chiral catalysts such as 9-epiquininurea . This method is performed at room temperature and yields high stereoselectivity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
Scientific Research Applications
(4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one: The non-hydrochloride form of the compound.
(4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one;hydrobromide: A similar compound with a different counterion.
(4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one;acetate: Another variant with an acetate counterion.
Uniqueness
The hydrochloride form of (4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one is unique due to its specific counterion, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for certain applications where these properties are critical.
Properties
IUPAC Name |
(4S,5R)-4-amino-1-methyl-5-phenylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-10(14)7-9(12)11(13)8-5-3-2-4-6-8;/h2-6,9,11H,7,12H2,1H3;1H/t9-,11+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIIDCPICLMPLJ-QLSWKGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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